Cas no 89845-17-0 (Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI))

Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI) structure
89845-17-0 structure
Productnaam:Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI)
CAS-nummer:89845-17-0
MF:C19H22Cl2N2O2
MW:381.296183109283
CID:722406
PubChem ID:146094

Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid,[4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl]-, ethyl ester,monohydrochloride (9CI)
    • ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate,hydrochloride
    • gastrofenzin
    • SCHEMBL11012184
    • Carbamic acid, (4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinyl)-, ethyl ester, monohydrochloride
    • 4-(4-Chlorophenyl)-8-(ethoxycarbonylamino)-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl
    • Gastrophenzine
    • DTXSID901009018
    • 2-methyl-4-(4-chlorophenyl)-8-((ethoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline
    • 89845-17-0
    • Gastrophensin
    • gastrofensin
    • AN5
    • CCRIS 7599
    • DZO-200
    • Ethyl hydrogen [4-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl]carbonimidate--hydrogen chloride (1/1)
    • ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate;hydrochloride
    • Gastrofensin AN 5
    • Inchi: InChI=1S/C19H21ClN2O2.ClH/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13;/h4-10,16H,3,11-12H2,1-2H3,(H,21,23);1H
    • InChI-sleutel: MYXXVPPYQMJHGO-UHFFFAOYSA-N
    • LACHT: CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl

Berekende eigenschappen

  • Exacte massa: 380.106
  • Monoisotopische massa: 380.106
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 4
  • Complexiteit: 426
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: nothing
  • Aantal tautomers: 2
  • Topologisch pooloppervlak: 41.6Ų

Experimentele eigenschappen

  • Kookpunt: 418.2°C at 760 mmHg
  • Vlampunt: 206.7°C

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk